N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide
Overview
Description
N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyphenyl group and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide typically involves the reaction of 4-hydroxyacetophenone with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods, such as continuous flow synthesis. This method allows for the continuous production of the compound with high yield and purity. The use of automated systems and advanced purification techniques ensures the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Thionyl chloride in the presence of a base such as pyridine at room temperature.
Major Products Formed
Oxidation: Formation of 4-oxo-phenyl derivatives.
Reduction: Formation of N-[1-(4-aminophenyl)ethyl]-3-phenylpropanamide.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with target proteins, influencing their activity. The amide moiety can interact with enzymes, modulating their catalytic functions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide
- N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamide
- N-[1-(4-chlorophenyl)ethyl]-3-phenylpropanamide
Uniqueness
This compound is unique due to the presence of the hydroxy group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents, such as methoxy or chloro groups, leading to variations in their properties and applications.
Properties
IUPAC Name |
N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13(15-8-10-16(19)11-9-15)18-17(20)12-7-14-5-3-2-4-6-14/h2-6,8-11,13,19H,7,12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYVKIUIQQJRRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.